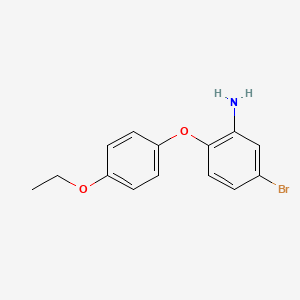

5-Bromo-2-(4-ethoxyphenoxy)aniline

Description

5-Bromo-2-(4-ethoxyphenoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 5-position and a 4-ethoxyphenoxy substituent at the 2-position of the benzene ring. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing fluorescent dyes or kinase inhibitors .

Properties

IUPAC Name |

5-bromo-2-(4-ethoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIIYWDEEACWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-ethoxyphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(4-ethoxyphenoxy)aniline are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-ethoxyphenoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Drug Development

One notable application of 5-Bromo-2-(4-ethoxyphenoxy)aniline is its role as an intermediate in the synthesis of pharmaceutical compounds. Specifically, it has been utilized in the preparation of intermediates for antidiabetic medications. For instance, the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, which is a precursor to dapagliflozin—an antidiabetic drug—demonstrates its utility in drug development .

Mechanism of Action Studies

Research has indicated that compounds like 5-Bromo-2-(4-ethoxyphenoxy)aniline can influence biological pathways relevant to diabetes management. Studies on related compounds have shown their ability to modulate enzyme activities associated with glucose metabolism, suggesting potential therapeutic effects .

Material Science

Polymer Chemistry

In material science, derivatives of 5-Bromo-2-(4-ethoxyphenoxy)aniline have been investigated for their properties in polymer chemistry. The compound's ability to act as a functional monomer allows for the development of advanced materials with tailored properties, such as enhanced thermal stability and chemical resistance.

Nanocomposites

Research has also explored the incorporation of this compound into nanocomposite materials. The addition of 5-Bromo-2-(4-ethoxyphenoxy)aniline into polymer matrices has been shown to improve mechanical properties and thermal conductivity, making it suitable for applications in electronics and automotive industries.

Organic Synthesis

Building Block for Complex Molecules

5-Bromo-2-(4-ethoxyphenoxy)aniline serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, enabling the creation of complex organic molecules. This capability is crucial for developing new chemical entities in pharmaceuticals and agrochemicals.

Synthesis Methodologies

The synthesis techniques involving 5-Bromo-2-(4-ethoxyphenoxy)aniline often include Friedel-Crafts acylation reactions, which have been optimized to enhance yield and purity while minimizing environmental impact. For example, recent methodologies have employed solvent-free conditions to produce high-purity compounds with reduced waste generation .

-

Synthesis of Antidiabetic Intermediates

A study demonstrated the successful synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone from 5-bromo-2-chlorobenzoic acid using thionyl chloride under solvent-free conditions. The product exhibited high purity (99.88%) and yield (94.7%), showcasing an efficient method for producing pharmaceutical intermediates . -

Polymer Application Research

Investigations into polymer composites incorporating derivatives of 5-Bromo-2-(4-ethoxyphenoxy)aniline revealed enhanced mechanical properties compared to traditional polymers. These findings suggest that such compounds can significantly improve material performance in industrial applications.

Mechanism of Action

The specific mechanism of action for 5-Bromo-2-(4-ethoxyphenoxy)aniline is not well-documented. like many organic compounds, it likely interacts with biological molecules through various pathways, including binding to proteins or enzymes, thereby affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituent Type and Electronic Effects

Key Observations :

- Electron-donating groups (e.g., ethoxy, dimethylamino) improve solubility and modulate reactivity in nucleophilic substitutions.

- Steric hindrance from bulky substituents (e.g., biphenoxy) may reduce reaction rates in cross-coupling but enhance thermal stability .

- Fluorine and trifluoromethyl groups (e.g., 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline) introduce strong electron-withdrawing effects, altering electronic density for electrophilic substitutions .

Solid-State Interactions

Biological Activity

5-Bromo-2-(4-ethoxyphenoxy)aniline, with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The structure of 5-Bromo-2-(4-ethoxyphenoxy)aniline features a bromine atom, an ethoxy group, and an aniline moiety, which contribute to its unique chemical properties. The compound's solubility and reactivity are influenced by these substituents, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO2 |

| Molecular Weight | 308.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

Research indicates that 5-Bromo-2-(4-ethoxyphenoxy)aniline interacts with specific biological targets, including enzymes and receptors. Its mechanism primarily involves modulation of enzyme activity and signal transduction pathways, which can lead to various physiological effects.

Pharmacological Studies

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It appears to inhibit cell proliferation through apoptosis induction, although specific pathways remain to be fully elucidated .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism.

- Neuropharmacological Effects : There is emerging evidence that 5-Bromo-2-(4-ethoxyphenoxy)aniline may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of 5-Bromo-2-(4-ethoxyphenoxy)aniline resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Interaction

A detailed investigation into the inhibitory effects of 5-Bromo-2-(4-ethoxyphenoxy)aniline on cytochrome P450 enzymes revealed significant inhibition of CYP3A4 activity. This finding suggests that the compound could alter the pharmacokinetics of co-administered drugs metabolized by this enzyme .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 5-Bromo-2-(4-ethoxyphenoxy)aniline, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Key Activity | Mechanism of Action |

|---|---|---|

| 5-Bromo-2-(4-methoxyphenoxy)aniline | Moderate anticancer activity | Apoptosis induction |

| 5-Chloro-2-(4-ethoxyphenoxy)aniline | Lower enzyme inhibition | Enzyme modulation |

| 5-Iodo-2-(4-ethoxyphenoxy)aniline | High cytotoxicity | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.